molecular formula C10H10F3NO2 B1360254 Ethyl m-trifluoromethylcarbanilate CAS No. 2354-93-0

Ethyl m-trifluoromethylcarbanilate

Cat. No. B1360254
CAS RN: 2354-93-0
M. Wt: 233.19 g/mol
InChI Key: PMUYMIHQAGLXJY-UHFFFAOYSA-N
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Description

Ethyl m-trifluoromethylcarbanilate is a chemical compound with the formula C10H10F3NO2. Its molecular weight is 233.18711.



Synthesis Analysis

The synthesis of Ethyl m-trifluoromethylcarbanilate involves several methods. One of the methods includes a reaction with trichlorophosphate in hexane and dichloromethane at 0 degrees Celsius for 0.25 hours2.



Molecular Structure Analysis

The molecular structure of Ethyl m-trifluoromethylcarbanilate consists of 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms3.



Chemical Reactions Analysis

The chemical reactions involving Ethyl m-trifluoromethylcarbanilate are not explicitly mentioned in the search results. However, its synthesis from 2,4-Dimethylpyrrole and 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde is noted2.



Physical And Chemical Properties Analysis

Ethyl m-trifluoromethylcarbanilate has a molecular weight of 233.1871. Its density is 1.303g/cm3 and it has a boiling point of 217ºC at 760mmHg3.


Scientific Research Applications

Applications in Material Science and Technology

Ethyl m-trifluoromethylcarbanilate, along with similar trifluoromethylated compounds, finds applications in material science. For instance, in the fabrication of superhydrophobic and oleophobic surfaces, fluorinated chemicals play a crucial role. A study demonstrates that silica nanoparticles modified by silanes and fluorinated chemicals can create surfaces with enhanced hydrophobicity and oleophobicity (Cai et al., 2018).

Role in Organic Synthesis and Chemistry

The trifluoromethyl group, a characteristic of ethyl m-trifluoromethylcarbanilate, is significant in organic chemistry due to its influence on the properties of molecules. A study elaborates on the synthetic applications of alpha-trifluoromethyl carbanions and their importance in developing methodologies for trifluoromethylation (Uneyama et al., 2008). Additionally, the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a range of trifluoromethyl heterocycles highlights the relevance of such compounds in diverse chemical syntheses (Honey et al., 2012).

Biomedical Applications

In the biomedical field, trifluoroethylester-functionalized compounds, akin to ethyl m-trifluoromethylcarbanilate, are utilized for developing diagnostic tools and drug delivery systems. For instance, a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane was synthesized for use in magnetic resonance imaging (MRI) and drug delivery, illustrating the compound's potential in biomedical applications (Kohler et al., 2004).

Environmental Sustainability and Green Chemistry

Ethyl m-trifluoromethylcarbanilate's related compounds are also pivotal in advancing sustainable practices in chemical production. A study describes the use of trifluoromethane, a byproduct in polytetrafluoroethylene manufacture, for creating valuable fluorinated compounds, showcasing an approach towards environmental sustainability (Musio et al., 2018).

Electrochemistry and Energy Storage

In the domain of electrochemistry and energy storage, fluorinated compounds similar to ethyl m-trifluoromethylcarbanilate are explored for their potential in enhancing the performance of lithium-ion batteries. For example, ethyl-(2,2,2-trifluoroethyl) carbonate was investigated as a solvent component in high-voltage electrolytes for lithium-ion batteries, emphasizing the role of such compounds in improving energy storage technologies (Zheng et al., 2020).

Safety And Hazards

Ethyl m-trifluoromethylcarbanilate’s safety data sheet can be viewed for free at Echemi.com4. However, the specific safety and hazard information is not provided in the search results.


Future Directions

The future directions of Ethyl m-trifluoromethylcarbanilate are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYMIHQAGLXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178123
Record name Ethyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl m-trifluoromethylcarbanilate

CAS RN

2354-93-0
Record name Ethyl m-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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